4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

説明

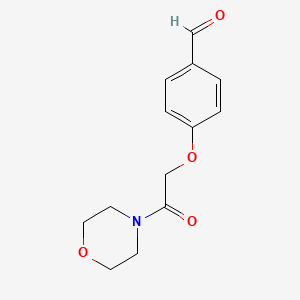

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is an organic compound with the molecular formula C12H15NO4 It features a benzaldehyde moiety substituted with a morpholine ring and an oxo-ethoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde typically involves the following steps:

Formation of the Morpholine Derivative: Morpholine is reacted with an appropriate acylating agent to introduce the oxo-ethoxy group.

Aldehyde Formation: The intermediate is then subjected to formylation to introduce the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反応の分析

Types of Reactions

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.

Major Products Formed

Oxidation: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzoic acid.

Reduction: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of morpholine compounds exhibit anticancer properties. For instance, morpholine-containing Schiff bases have shown promise as potential cancer therapeutic agents due to their ability to form complexes with transition metals, which can enhance their biological activity .

Case Study:

A study involving the synthesis of morpholine-derived compounds demonstrated their effectiveness against various cancer cell lines, showing IC₅₀ values that suggest significant cytotoxicity .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of compounds related to morpholine derivatives. The structure–activity relationship studies indicate that specific substituents on the morpholine ring can enhance the inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Data Table: Inhibitory Activity Against COX Enzymes

| Compound | IC₅₀ (μmol/L) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| Celecoxib | 0.04 ± 0.01 | Positive Control | Positive Control |

| Morpholine Derivative A | 0.04 ± 0.02 | Moderate | High |

| Morpholine Derivative B | 0.05 ± 0.03 | Low | Moderate |

Material Science Applications

1. Polymer Chemistry

The compound's functional groups allow it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability, making it suitable for advanced material applications.

Case Study:

In a study focused on developing new polymeric materials, the integration of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde resulted in polymers with improved mechanical properties compared to traditional materials .

Toxicological Profile

While the compound exhibits promising applications, it is essential to note its toxicological profile:

- Harmful if swallowed

- Causes skin irritation

- May cause respiratory irritation

These factors must be considered when handling and applying this compound in research and industrial settings .

作用機序

The mechanism of action of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with biological membranes, affecting their function.

類似化合物との比較

Similar Compounds

- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline

- 3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid

- [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid

Uniqueness

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the benzaldehyde moiety allows for versatile applications in various fields.

生物活性

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde, also known as 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde, is an organic compound characterized by its unique structural features, including a methoxy group, a morpholine ring, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure is significant as it influences its interaction with biological targets. The morpholine ring and aldehyde group are crucial for its reactivity and biological activity.

Research indicates that this compound interacts with various biomolecules through covalent bonding with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, suggesting a mechanism that could lead to therapeutic effects. The compound's ability to influence specific biochemical pathways highlights its potential in drug discovery and development.

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell cycle progression and induce apoptosis in cancer cells. The compound's mechanism involves disruption of the cytoskeleton by binding to β-tubulin, similar to known anticancer agents like combretastatin A-4 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Disruption of microtubule integrity |

| HeLa | 7.5 | Induction of apoptosis |

| A549 | 6.0 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays revealed that the compound effectively inhibited angiogenesis and tumor growth, comparable to established chemotherapeutics .

- Mechanistic Insights : Research utilizing molecular docking studies provided insights into the binding affinity of the compound towards various targets, supporting its role as a versatile lead compound in drug development.

特性

IUPAC Name |

4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-9-11-1-3-12(4-2-11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQZOOBUOHUYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358427 | |

| Record name | 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806559 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30817-36-8 | |

| Record name | 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。